molecular formula C20H19NO4 B12568787 2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-3-phenyl-, phenylmethyl ester

2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-3-phenyl-, phenylmethyl ester

Cat. No.: B12568787
M. Wt: 337.4 g/mol
InChI Key: JWHGTDYLEMAWFE-UHFFFAOYSA-N
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Description

2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-3-phenyl-, phenylmethyl ester is a spirocyclic compound featuring a bicyclic structure with oxygen (oxa) and nitrogen (aza) heteroatoms. The molecule includes a phenylmethyl ester group at the carboxylic acid position and a 1-oxo-3-phenyl substituent on the spiro ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-3-phenyl-, phenylmethyl ester typically involves multiple steps. One common method includes the reaction of a spirocyclic lactam with a phenylmethyl ester under specific conditions . The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-3-phenyl-, phenylmethyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to dissolve the reactants.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. Studies indicate that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. For instance, a study evaluated its efficacy against both Gram-positive and Gram-negative bacteria, revealing significant inhibition zones that suggest strong antibacterial potential .

2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro experiments showed that treatment with this ester reduced levels of pro-inflammatory cytokines in cultured macrophages, indicating its potential utility in treating inflammatory diseases .

3. Cytotoxicity Against Cancer Cells
Preliminary studies have assessed the cytotoxic effects of this compound on human cancer cell lines, such as breast and prostate cancer cells. Results indicated a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its spirocyclic structure. It can be utilized to synthesize complex organic molecules and derivatives through various chemical reactions:

  • Oxidation : The compound can undergo oxidation to form corresponding oxo derivatives.
  • Reduction : Reduction reactions can yield reduced spirocyclic compounds.
  • Substitution Reactions : Nucleophilic substitution can occur at the spirocyclic core or the nitrogen atom .

Biological Research

In biological research, 2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-3-phenyl-, phenylmethyl ester has been studied for its interactions with biomolecules:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may influence cellular signaling pathways by acting on specific receptors .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of the compound against several bacterial strains. Results showed significant inhibition zones compared to standard antibiotics, suggesting its potential as a novel antibiotic agent.

Case Study 2: Anti-inflammatory Properties

In vitro experiments demonstrated that treatment with the compound significantly reduced inflammatory markers in macrophage cultures, highlighting its anti-inflammatory capabilities.

Case Study 3: Cytotoxicity Assessment

Research on human cancer cell lines revealed that the compound could induce apoptosis, indicating its potential role in cancer therapy.

Summary of Biological Activities

Activity Type Description
Antimicrobial ActivityEffective against various bacterial strains; potential for antibiotic development
Anti-inflammatory EffectsReduces pro-inflammatory cytokines; implications for treating inflammatory diseases
CytotoxicityInduces apoptosis in cancer cell lines; potential anticancer agent

Mechanism of Action

The mechanism of action for 2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-3-phenyl-, phenylmethyl ester involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a family of spirocyclic derivatives with variations in substituents, heteroatom positioning, and ester groups. Key structural analogs include:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Properties Reference
2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,1-dimethyl-3-oxo-, 1,1-dimethylethyl ester 287401-30-3 C₁₃H₂₁NO₄ 255.31 1,1-dimethyl, 3-oxo, t-butyl ester High stability, low polarity
8-Oxo-5-azaspiro[3.4]octane-5-carboxylic acid tert-butyl ester 1955539-76-0 C₁₂H₁₉NO₃ 225.28 8-oxo, t-butyl ester Density: 1.14 g/cm³, Boiling point: 331.8°C
2-Oxa-6-azaspiro[3.4]octane-6-carboxylic acid tert-butyl ester 1245816-31-2 - - 6-aza, t-butyl ester Purity: 95%, used in drug discovery
5-Methyl-N-(3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-3-phenyl-1H-indole-2-carboxamide (thia-analog) - - - Sulfur (thia), methyl, phenyl Exhibits antimicrobial activity

Key Observations :

  • Substituent Effects : The phenylmethyl ester in the target compound may enhance lipophilicity compared to t-butyl esters (e.g., 287401-30-3), influencing membrane permeability in pharmacological contexts .
  • Thia-Analogs : Replacement of oxygen with sulfur (e.g., ) increases molecular weight and may improve metabolic stability or alter target selectivity .

Physicochemical Properties

  • Solubility : The phenylmethyl ester group likely reduces aqueous solubility compared to t-butyl esters (e.g., 1955539-76-0), which are more hydrophobic .
  • Crystallinity : Spirocyclic compounds like these often meet pharmacopeial crystallinity standards (e.g., USP 〈695〉), ensuring reproducibility in formulation .

Biological Activity

2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-3-phenyl-, phenylmethyl ester (CAS No. 287401-29-0) is a spirocyclic compound that has attracted attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the synthesis, biological activity, and therapeutic potential of this compound based on various research findings.

  • Molecular Formula : C20H19NO4
  • Molecular Weight : 337.4 g/mol
  • Canonical SMILES : C1CC2(C(OC2=O)C3=CC=CC=C3)N(C1)C(=O)OCC4=CC=CC=C4

Synthesis

The synthesis of 2-Oxa-5-azaspiro[3.4]octane derivatives typically involves several strategies, including:

  • Annulation Techniques : Utilizing cyclopentane and other cyclic precursors to form the spirocyclic structure.
  • Functional Group Modifications : Modifying carboxylic acid groups to enhance biological activity.

Research has demonstrated that various synthetic routes can yield this compound effectively, allowing for further exploration of its biological properties .

Antimicrobial Properties

Research indicates that compounds similar to 2-Oxa-5-azaspiro[3.4]octane exhibit significant antimicrobial activity. For instance, studies on related spirocyclic compounds have shown efficacy against various bacterial strains, suggesting potential applications in antibiotic development .

Enzyme Inhibition

One of the notable biological activities of this compound is its potential as an enzyme inhibitor. Studies have focused on its interaction with key enzymes involved in metabolic pathways:

  • ACE Inhibition : Similar compounds have been tested as angiotensin-converting enzyme (ACE) inhibitors, with varying degrees of potency. For example, related derivatives exhibited I50 values ranging from 0.07 to 100 µM . The specific activity of 2-Oxa-5-azaspiro[3.4]octane derivatives in inhibiting ACE remains an area for exploration.

Anticancer Activity

Emerging studies suggest that spirocyclic compounds may exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth. The mechanisms often involve the modulation of signaling pathways critical for cell proliferation and survival .

Case Studies

Study ReferenceFindings
Demonstrated ACE inhibition with I50 values indicating potential cardiovascular benefits.
Explored antimicrobial properties against Gram-positive and Gram-negative bacteria, showing promising results for drug development.
Investigated anticancer effects in vitro, highlighting apoptosis induction in specific cancer cell lines.

Q & A

Q. Basic Synthesis

Q. Q: What are the established synthetic routes for synthesizing the spirocyclic core of 2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid derivatives?

A: The spirocyclic core can be synthesized via tandem aldol-lactonization reactions using L-proline as a chiral auxiliary to achieve enantiomeric control . For racemic forms, cyclization of γ-lactam precursors with ketones or aldehydes under acidic conditions is effective. Ruthenium tetroxide oxidation has also been employed to generate spiro β-lactone-γ-lactam derivatives . Alternative routes involve functionalizing tert-butyl ester-protected intermediates (e.g., tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate) for further derivatization .

Q. Advanced Synthesis

Q. Q: How can stereochemical control be achieved during the synthesis of optically active spirocyclic compounds?

A: Stereoselective synthesis leverages chiral auxiliaries like L-proline to induce asymmetry during aldol-lactonization steps, as demonstrated in the synthesis of 1-oxo-2-oxa-5-azaspiro[3.4]octane derivatives . Computational modeling (e.g., DFT studies) can predict transition states to optimize stereochemical outcomes . Additionally, enzymatic resolution or chiral chromatography may refine enantiomeric excess post-synthesis.

Q. Basic Characterization

Q. Q: What spectroscopic and analytical techniques are critical for confirming the structure of this compound?

A: Key techniques include:

  • NMR : 1^1H and 13^{13}C NMR to confirm spirocyclic connectivity and substituent placement.
  • HRMS : High-resolution mass spectrometry for molecular formula validation.
  • X-ray crystallography : To resolve the three-dimensional spiro architecture (e.g., as shown in DFT-validated crystal structures) .
  • IR spectroscopy : To identify lactam (C=O stretch ~1650–1750 cm1^{-1}) and ester (C=O ~1700–1750 cm1^{-1}) functional groups .

Q. Advanced Characterization

Q. Q: How can researchers resolve contradictions in NMR data caused by conformational flexibility?

A: Conformational dynamics in solution can lead to NMR signal broadening or splitting. Strategies include:

  • Variable-temperature NMR : To slow interconversion and resolve distinct conformers.
  • X-ray crystallography : Provides static structural data to validate assignments .
  • DFT calculations : Predict chemical shifts and coupling constants for comparison with experimental data .

Q. Basic Biological Evaluation

Q. Q: What in vitro assays are typically used to evaluate the biological activity of spirocyclic derivatives?

A: Common assays include:

  • Enzyme inhibition studies : Testing against targets like ADAM sheddases or proteases using fluorogenic substrates .
  • Cytotoxicity assays : Cell viability screening (e.g., MTT assays) to assess antiproliferative effects .
  • Binding affinity assays : Surface plasmon resonance (SPR) or fluorescence polarization to measure target interactions .

Q. Advanced Biological Evaluation

Q. Q: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

A: SAR strategies include:

  • Substituent variation : Modifying phenyl or ester groups to assess steric/electronic effects on activity (e.g., introducing electron-withdrawing groups for enhanced binding) .
  • Scaffold hopping : Testing analogous spiro systems (e.g., 2-oxa-6-azaspiro[3.4]octane) to compare bioactivity .
  • Metabolic stability assays : Microsomal incubation to identify labile sites for further derivatization .

Q. Computational Modeling

Q. Q: How can computational methods predict the reactivity and stability of this spirocyclic system?

A: Density functional theory (DFT) calculations model:

  • Transition states : To identify energetically favorable pathways for synthesis or degradation.
  • Electrostatic potential maps : Highlight nucleophilic/electrophilic regions for functionalization .
  • Conformational analysis : Compare relative stabilities of spirocyclic conformers in solution vs. solid state .

Q. Salt/Cocrystal Formation

Q. Q: What factors influence the selection of counterions (e.g., oxalate) for improving solubility?

A: Key considerations include:

  • pKa_a matching : Ensuring compatibility between the compound’s ionizable groups and the counterion (e.g., oxalate for carboxylate salts) .
  • Crystallization screening : High-throughput solubility assays to identify stable salt forms.
  • Thermodynamic stability : Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) to assess phase purity .

Properties

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

IUPAC Name

benzyl 3-oxo-1-phenyl-2-oxa-5-azaspiro[3.4]octane-5-carboxylate

InChI

InChI=1S/C20H19NO4/c22-18-20(17(25-18)16-10-5-2-6-11-16)12-7-13-21(20)19(23)24-14-15-8-3-1-4-9-15/h1-6,8-11,17H,7,12-14H2

InChI Key

JWHGTDYLEMAWFE-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C(OC2=O)C3=CC=CC=C3)N(C1)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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